molecular formula C4H9NO3 B1605185 Ethyl (aminooxy)acetate CAS No. 5740-47-6

Ethyl (aminooxy)acetate

Cat. No. B1605185
CAS RN: 5740-47-6
M. Wt: 119.12 g/mol
InChI Key: VNUUSOJDAJMVLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (aminooxy)acetate is a compound that has been used in various chemical reactions . It is related to Ethyl acetate, which is a colorless liquid with a characteristic sweet smell, similar to pear drops . Ethyl acetate is the ester of ethanol and acetic acid and is used in glues, nail polish removers, and in the decaffeination process of tea and coffee .


Synthesis Analysis

The synthesis of ethyl acetate has been studied extensively due to its importance in synthetic and medicinal chemistry . It is produced by several natural yeast species, with the main mechanism of production being the Eat1 enzyme in Wickerhamomyces anomalus . The Eat1 enzyme is located in the yeast mitochondria, suggesting that the coding sequence contains a mitochondrial pre-sequence .


Chemical Reactions Analysis

The hydrolysis of ethyl acetate has been studied, represented by the chemical equation: CH3COOC2H5 + OH− k1 CH3COO− + C2H5OH . The reaction is followed using conductivity measurements .

Scientific Research Applications

Microbial Production Perspectives

Ethyl acetate, a short-chain ester, is extensively utilized in the food, beverage, and solvent sectors. Current production methods rely on unsustainable, energy-intensive processes using natural gas and crude oil. An alternative is the microbial conversion of biomass-derived sugars into ethyl acetate, a more sustainable approach. This is achieved through bio-catalyzing ethanol and acetic acid using lipases or by metabolic engineering in yeasts using alcohol acyl transferases (AAT). Accumulation of acetyl-CoA is key in synthesizing ethyl acetate in vivo, and AAT-mediated metabolic engineering can significantly enhance production (Zhang et al., 2020).

Coulometric Determination

Ethyl (aminooxy)acetate can be quantitatively analyzed through coulometric titration with electrolytically generated hypobromite ion. This method has shown excellent results for both the pure compounds and tablets containing these materials, offering a reliable technique for quantitative analysis (Krivis, 1961).

Green Solvent in Polymer Synthesis

Ethyl acetate is proposed as a green solvent for the polymerization of 2-ethyl-2-oxazoline, an important polymer for biomedical applications. This switch to ethyl acetate from traditional solvents like acetonitrile and chlorobenzene is a significant step towards pharmaceutical compliance and reduced environmental impact (Vergaelen et al., 2020).

Sorption Studies in Organic Solutions

Ethyl acetate's role in the sorption of acetic acid from organic solutions like ethanol is investigated using polymeric ion-exchange resins. These resins, with tertiary or quaternary amino functional groups, show high loading capacity and selective adsorption for acetic acid, indicating their efficiency in purifying ethyl acetate by selective sorption of acetic acid (Anasthas & Gaikar, 2001).

Safety And Hazards

Ethyl acetate, a compound related to Ethyl (aminooxy)acetate, is highly flammable and toxic when ingested or inhaled . It can cause serious damage to internal organs in the case of repeated or prolonged exposure . Ethyl acetate can also cause irritation when it comes into contact with the eyes or skin .

Future Directions

The production of ethyl acetate, a compound related to Ethyl (aminooxy)acetate, currently proceeds through unsustainable and energy-intensive processes, which are based on natural gas and crude oil . Microbial conversion of biomass-derived sugars into ethyl acetate may provide a sustainable alternative . This area of research has seen considerable development in recent years .

properties

IUPAC Name

ethyl 2-aminooxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-2-7-4(6)3-8-5/h2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUUSOJDAJMVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274647
Record name 2-Aminoxy-acetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (aminooxy)acetate

CAS RN

5740-47-6
Record name 2-Aminoxy-acetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (aminooxy)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl (aminooxy)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl (aminooxy)acetate
Reactant of Route 4
Ethyl (aminooxy)acetate
Reactant of Route 5
Ethyl (aminooxy)acetate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl (aminooxy)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.